3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine, commonly known as MOPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPOP is a heterocyclic compound that contains both pyridine and oxadiazole rings. The compound has been found to have a range of potential applications in fields such as pharmacology, neuroscience, and biochemistry. In
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives, sharing structural similarities with the specified compound, have been extensively studied for their therapeutic applications. These compounds exhibit a broad range of bioactivities due to their effective binding with various enzymes and receptors, facilitating interactions through weak forces. This characteristic underpins their utilization in medicinal chemistry for addressing a myriad of health conditions, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The extensive research into 1,3,4-oxadiazole-based derivatives highlights their significant development value and potential for creating more active and less toxic medicinal agents (Verma et al., 2019).
Optoelectronic Applications of Pyrimidine and Quinazoline Derivatives
Quinazoline and pyrimidine derivatives, by extension of structural and functional analogy to the specified compound, have found promising applications in optoelectronics. These derivatives, when incorporated into π-extended conjugated systems, contribute significantly to the development of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their utility in fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and white OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors, underlines the importance of these compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
Role in Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, have been the focus of intense investigation. The application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these derivatives through one-pot multicomponent reactions, demonstrates the scaffolds' wide applicability. This area of research is pivotal for the development of lead molecules and showcases the expansive catalytic applications of these compounds (Parmar et al., 2023).
Future Directions
The future research directions for “3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” and similar compounds could involve further exploration of their potential biological activities, including anticancer properties . Additionally, research could focus on optimizing their synthesis processes and investigating their physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .
Mode of Action
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWJMHVOAQPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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